![molecular formula C17H15ClN4O2S B3002620 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide CAS No. 896324-58-6](/img/structure/B3002620.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
UV Light Absorption and Stabilization
This compound exhibits properties that make it suitable for use as a UV light absorber and stabilizer. It can be particularly beneficial in enhancing the resistance of materials like polycarbonates and polyesters to weathering, outperforming conventional benzotriazole UV absorbers. Its low volatility and minimal tendency to chelate make it an ideal candidate for formulations that contain catalyst residues .
Organic Synthesis
In organic synthesis, derivatives of the triazine class, to which this compound belongs, are utilized as equivalents to hydrogen cyanide (HCN). The solid state of triazine compounds offers ease of handling in laboratory settings. One notable application is in the Gattermann reaction, which is employed to attach the formyl group to aromatic substrates .
Medicinal Chemistry
The triazine core of the compound is a common scaffold in medicinal chemistry. It is used to create biologically active molecules that can serve as cardiovascular, antitumor, anti-inflammatory, and anti-infective agents. The compound’s structure allows for the synthesis of various derivatives with potential therapeutic applications .
Catalysis
In the field of catalysis, the compound’s triazine moiety can be used to facilitate various chemical reactions. Its ability to act as a photocatalyst under certain conditions can be harnessed to promote arylation reactions, which are crucial in the synthesis of complex organic molecules .
Materials Science
The compound’s inherent properties make it a valuable building block in materials science. It can be incorporated into polymers to improve their physical properties or to impart new functionalities, such as enhanced durability or specific optical characteristics .
Fluorescent Sensing and Labeling
Due to the fluorescent nature of many heterocyclic systems containing the triazine unit, this compound can be applied in fluorescent sensing and labeling. This application is significant in biological research where tracking and detection of specific molecules are required .
Synthetic Methodology Development
Researchers utilize this compound to develop new synthetic methodologies. For instance, it can be involved in metal-free C-H arylation processes, offering a safer and more environmentally friendly alternative to traditional metal-catalyzed reactions .
Chalcogenation Chemistry
The compound is also relevant in chalcogenation chemistry, where it can be used to introduce sulfur or selenium atoms into organic molecules. This process is important for the synthesis of compounds with diverse biological activities and for the creation of novel materials .
特性
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-5-11(2)7-13(6-10)19-15(23)9-25-16-20-14-4-3-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMVYEDZYPVIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)
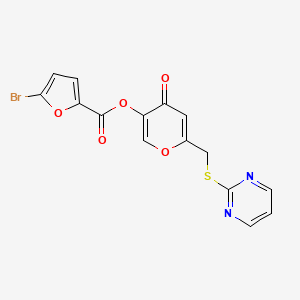

![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)
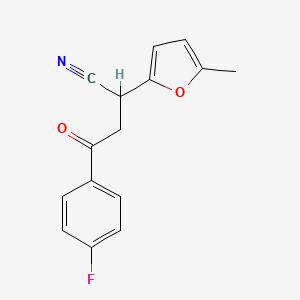
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)
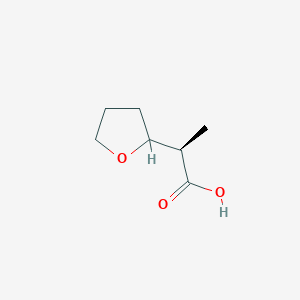

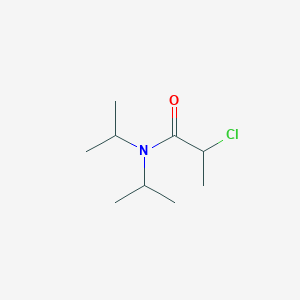
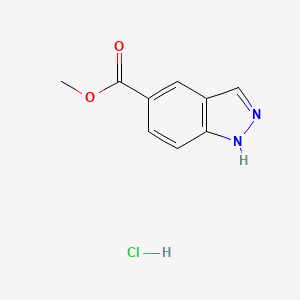
![N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002553.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B3002558.png)
![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)